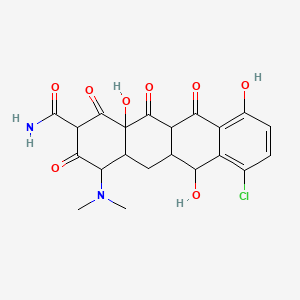![molecular formula C6H8N2O2 B1257974 Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 1202067-90-0](/img/structure/B1257974.png)
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Descripción general
Descripción
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a chemical compound with the CAS Number: 1202067-90-0 and a molecular weight of 140.14 . It is also known by its IUPAC name tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives has been divided into three groups: annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported .Molecular Structure Analysis
The molecular structure of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is represented by the linear formula C6H8N2O2 . The InChI code for this compound is 1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) .Physical And Chemical Properties Analysis
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione has a molecular weight of 140.14 . The physical and chemical properties of this compound can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación
Synthesis of Polyfunctional Hexahydropyrrolo
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in the synthesis of polyfunctional hexahydropyrrolo . This is achieved through a process involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This reaction is highly chemo- and stereoselective .
Development of Sigma-2 Ligands
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione has been used in the development of sigma-2 (σ2) ligands . The sigma-2 receptor, also known as Transmembrane Protein 97 (TMEM97), has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease . The therapeutic utility of σ2 ligands is under investigation in numerous laboratories and ongoing clinical trials .
Synthesis of Hexahydropyrrolo-fused Quinolines
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in the synthesis of hexahydropyrrolo-fused quinolines . This is achieved through a sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization .
Synthesis of Martinella Alkaloids
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in the synthesis of martinella alkaloids . This compound has been a key target compound in a handful of total and formal total syntheses of the martinella alkaloids .
Direcciones Futuras
The future directions for research on Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives could be further explored . Additionally, the potential biological activities of this compound and its derivatives could be investigated, given that some derivatives have been found to have various biological activities .
Mecanismo De Acción
Target of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with potential biological activity . .
Mode of Action
It is synthesized via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities , suggesting that Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione might also have significant molecular and cellular effects.
Propiedades
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[ethyl(phenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1257891.png)
![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluorophenyl)propanamide](/img/structure/B1257892.png)
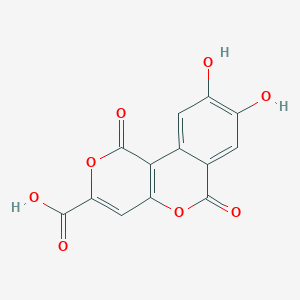
![2-[[21,27-Bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1257897.png)
![Methyl-[methylmercurio-(4-methylphenyl)sulfonylamino]mercury](/img/structure/B1257900.png)
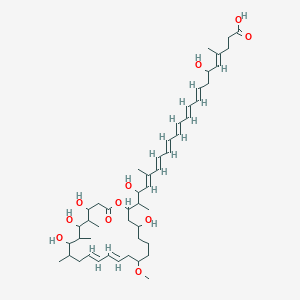
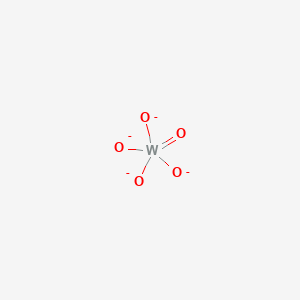
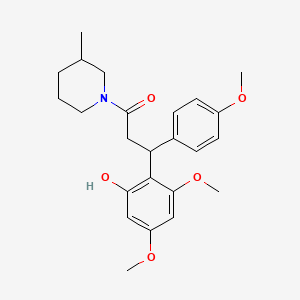
![2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1257907.png)

![(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1257909.png)
